1,2-Dichloro-4-ethoxy-3-fluorobenzene

Description

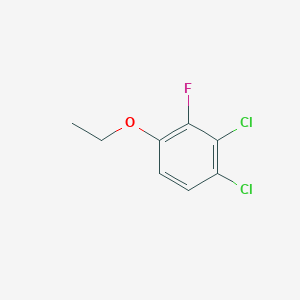

1,2-Dichloro-4-ethoxy-3-fluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine atoms at positions 1 and 2, an ethoxy group (-OCH₂CH₃) at position 4, and a fluorine atom at position 2. This substitution pattern confers unique electronic and steric properties, making it relevant in organic synthesis, agrochemicals, and pharmaceuticals.

Properties

Molecular Formula |

C8H7Cl2FO |

|---|---|

Molecular Weight |

209.04 g/mol |

IUPAC Name |

1,2-dichloro-4-ethoxy-3-fluorobenzene |

InChI |

InChI=1S/C8H7Cl2FO/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 |

InChI Key |

LLQFXNVQDYMIBK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-ethoxy-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and etherification reactions. The use of tubular diazotization reaction technology can enhance the stability and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-ethoxy-3-fluorobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction maintains the aromaticity of the benzene ring and involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Substitution: Reagents like sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives.

Scientific Research Applications

1,2-Dichloro-4-ethoxy-3-fluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-ethoxy-3-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The electronic effects of substituents significantly influence reactivity and stability. Key comparisons include:

- 1,2-Dibromo-4-ethoxy-3-fluorobenzene (C₆H₃Br₂FOCH₂CH₃): Replacing chlorine with bromine increases molecular weight (Br: ~80 vs. Cl: ~35 g/mol) and polarizability, enhancing electrophilic substitution reactivity.

- The ethoxy group in 1,2-Dichloro-4-ethoxy-3-fluorobenzene introduces steric hindrance and electron-donating resonance effects, balancing the electron-deficient aromatic ring .

Physical Properties

The following table summarizes theoretical or inferred properties based on analogs:

Chemical Reactivity

- Nucleophilic Aromatic Substitution (NAS) :

The 1,2-dichloro configuration activates the ring for NAS, particularly at positions ortho/para to electron-withdrawing groups. Fluorine’s meta-directing nature may compete with ethoxy’s para-directing effects, creating complex regiochemical outcomes . - Thermal Stability : Ethoxy groups generally enhance thermal stability compared to smaller alkoxy substituents (e.g., methoxy). However, adjacent halogens may promote dehalogenation or elimination under high temperatures.

Biological Activity

1,2-Dichloro-4-ethoxy-3-fluorobenzene is an aromatic compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. Its derivatives are being studied for various therapeutic applications, particularly in antimicrobial and anticancer research.

This compound has the following chemical structure:

- Molecular Formula : CHClF

- Molecular Weight : 221.07 g/mol

Antimicrobial Properties

Research indicates that halogenated compounds, including derivatives of this compound, exhibit significant antimicrobial activity. For example, studies have shown that chlorinated and fluorinated benzene derivatives can effectively inhibit the growth of various bacterial strains. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. A study evaluating halogenated derivatives revealed that compounds with similar structures could inhibit glycolysis in cancer cells, a promising approach for targeting aggressive cancers like glioblastoma multiforme (GBM) . The mechanism involves modulation of hexokinase activity, which is crucial for cancer cell metabolism.

Case Studies

Case Study 1: Anticancer Activity

In vitro studies conducted on GBM cells demonstrated that halogenated analogs of 2-deoxy-D-glucose (a glucose analog) showed enhanced cytotoxic effects compared to non-halogenated counterparts. The fluorinated derivatives exhibited lower IC values, indicating higher potency in inhibiting cancer cell proliferation under hypoxic conditions .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various halogenated aromatic compounds highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth microdilution methods, showing significant inhibition at concentrations as low as 10 µg/mL.

The biological activity of this compound is attributed to its ability to form sigma complexes during electrophilic aromatic substitution reactions. This interaction can lead to the formation of reactive intermediates that may disrupt cellular functions in microorganisms and cancer cells alike .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.